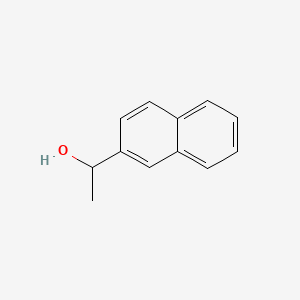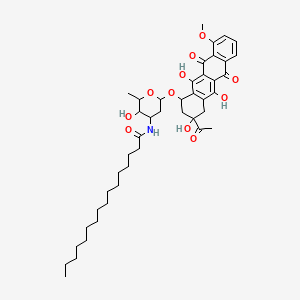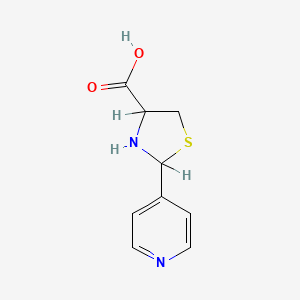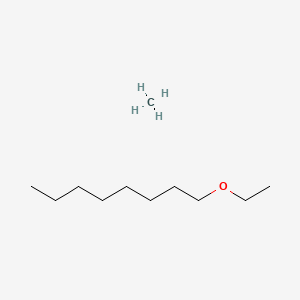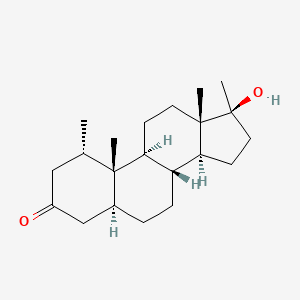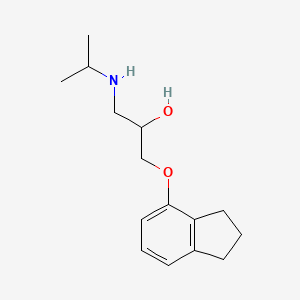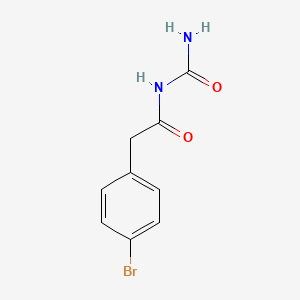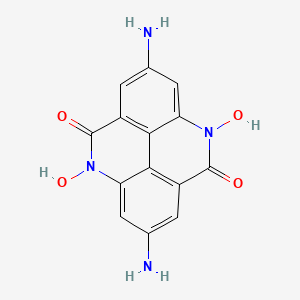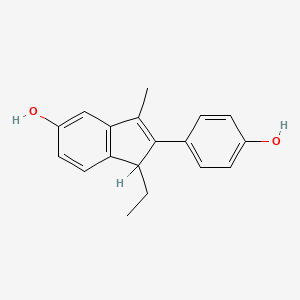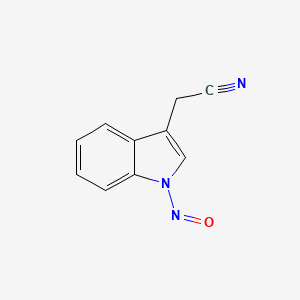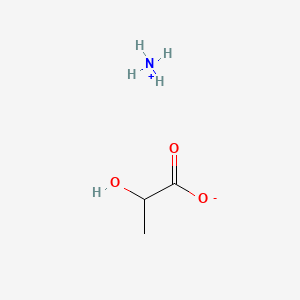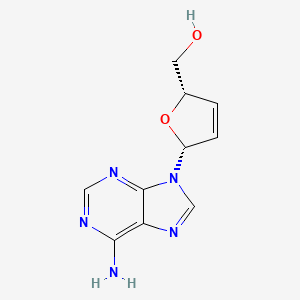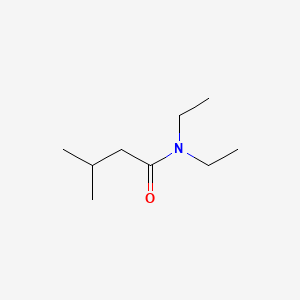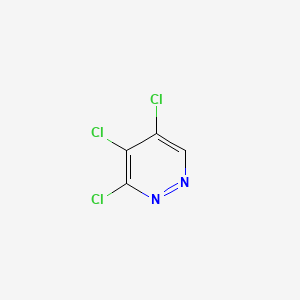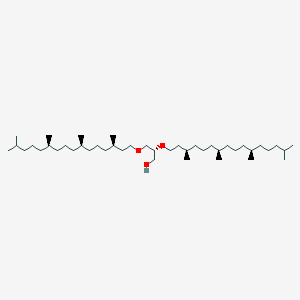
2,3-DI-Phytanyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-di-O-phytanyl-sn-glycerol is a dialkylglycerol that is glycerol alkylated at positions 1 and 2 by phytanyl groups with (R)-configuration at position 2.
Aplicaciones Científicas De Investigación
Synthesis Techniques : Various approaches have been developed for the synthesis of 2,3-Di-Phytanyl-glycerol and its derivatives. For example, Boeckel et al. (1981) describe a method for synthesizing triglycosyl-2,3-di-O-phytanyl-sn-glycerols, focusing on specific protective groups in carbohydrate chemistry (Boeckel, Westerduin, & Boom, 1981).
Chemical Properties and Analogues : Studies have explored the chemical properties and synthesis of various analogues of 2,3-Di-Phytanyl-glycerol. Kates et al. (1971) worked on the chemical synthesis of 2,3-di-O-phytanyl-sn-1-glycerophosphate and its conversion into different salts (Kates, Park, Palameta, & Joo, 1971).
Functional Derivatives : Kamikawa et al. (1993) synthesized 2,3-Di-O-phytanyl-1-O-glucopyranosylglycerol and its polar derivatives, demonstrating functionalization possibilities of the glycolipids' glucose moiety (Kamikawa, Nogawa, & Yamagiwa, 1993).
Phase Behavior in Systems : Minamikawa and Hato (1997) investigated the phase behavior of synthetic phytanyl-chained glycolipid/water systems, providing insights into the physical properties of these compounds (Minamikawa & Hato, 1997).
Microbial Production and Transformation : Cho et al. (2015) reported on the microbial production of 2,3-butanediol from crude glycerol, demonstrating the potential of using glycerol derivatives in industrial applications (Cho et al., 2015).
Applications in Biosynthesis and Reconstitution : Baba et al. (1999) successfully applied synthetic phytanyl-chained glycolipid vesicles for the functional reconstitution of photosystem II complex, highlighting the role of these compounds in biological systems (Baba et al., 1999).
Propiedades
Nombre del producto |
2,3-DI-Phytanyl-glycerol |
|---|---|
Fórmula molecular |
C43H88O3 |
Peso molecular |
653.2 g/mol |
Nombre IUPAC |
(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1 |
Clave InChI |
ISDBCJSGCHUHFI-UMZPFTBHSA-N |
SMILES isomérico |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
2,3-di-O-phytanyl-sn-glycerol archaeol lipid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



